8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one
Description
8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one is a fluorinated spirocyclic compound featuring a 6-azaspiro[3.4]octan-5-one core substituted with a 3-fluorophenyl group at the 8-position. This structure combines a rigid spirocyclic framework with a fluorine atom, a common bioisostere known to enhance metabolic stability and binding affinity in drug design .
Properties
Molecular Formula |
C13H14FNO |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
8-(3-fluorophenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H14FNO/c14-10-4-1-3-9(7-10)11-8-15-12(16)13(11)5-2-6-13/h1,3-4,7,11H,2,5-6,8H2,(H,15,16) |
InChI Key |
RUQRGYRFCVNTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one typically involves a multi-step process. One common method includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one with key analogs based on structural features, biological activity, and synthetic availability.
Positional Isomer: 8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one
- Structural Difference : The fluorine atom is at the 2-position of the phenyl ring instead of 3.
- Physicochemical Properties: Molecular Weight: 219.25 g/mol (identical to the 3-fluoro isomer due to same formula, C₁₃H₁₄FNO) . Purity/Specification: Available in bulk quantities, though stock status varies by supplier .
- Biological Implications: Fluorine position influences electronic and steric interactions with target proteins. For example, in related spirocyclic quinolones, the 3-fluoro substitution enhanced activity against Klebsiella pneumoniae compared to other positions .
Core Structure: 6-Azaspiro[3.4]octan-5-one
- Role : The spirocyclic core provides conformational rigidity, improving target selectivity.
- Synthetic Availability :
Antibacterial Spirocyclic Analogs
highlights spirocyclic compounds (e.g., 6-azaspiro[3.4]octane derivatives) with potent activity against ESKAPE pathogens. Key comparisons:
- Activity Spectrum: 6a–c (cyclopropane-containing analogs): Active against Klebsiella pneumoniae (MIC: single-digit µg/mL) but inactive against Pseudomonas aeruginosa . Lead compound 3w: Exceptionally potent against Acinetobacter baumannii (MIC: <1 µg/mL), outperforming most analogs .
- Impact of Fluorine Substitution :
Other Spirocyclic Derivatives
- Brominated Derivatives: 7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one (CAS: EN300-45193756) demonstrates how halogenation at non-phenyl positions alters reactivity for further functionalization .
- Boc-Protected Analogs: Compounds like cis-6-Boc-2-amino-6-azaspiro[3.4]octane (AS98634) highlight the use of protecting groups in stepwise synthesis, priced at $346/100mg .
Key Research Findings
- Fluorine Position Matters: The 3-fluoro substitution may enhance target binding compared to 2-fluoro, as seen in related quinolones .
- Spirocyclic Rigidity : The 6-azaspiro[3.4]octane core improves metabolic stability, a critical factor in antibiotic design .
- Synthetic Scalability : Suppliers like SynHet and Enamine Ltd. provide high-purity spirocyclic intermediates, enabling rapid derivative synthesis .
Biological Activity
8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and a fluorophenyl group. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of 219.25 g/mol. The IUPAC name reflects its complex structure, which includes a spirocyclic core and a fluorinated phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | RUQRGYRFCVNTJH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the spirocyclic core provides structural rigidity that enhances binding affinity.
Potential Targets
- Sigma Receptors : This compound may selectively target sigma receptors, which are implicated in various neurological disorders.
- Enzymatic Pathways : Its structure suggests potential interactions with enzymes involved in neurotransmitter metabolism.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antidepressant Effects : Compounds targeting sigma receptors have shown promise in alleviating symptoms of depression.
- Neuroprotective Properties : The ability to modulate receptor activity may confer neuroprotective effects against neurodegenerative diseases.
Case Studies and Research Findings
- Study on Sigma Receptor Modulation :
- Neuroprotective Effects :
Synthetic Routes
The synthesis of this compound typically involves multi-step processes:
- Formation of the Spirocyclic Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Fluorophenyl Group : This step often utilizes nucleophilic substitution reactions with fluorinated phenyl halides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
